CMC2.24 -

CMC2.24

Catalog Number: EVT-2513909
CAS Number:
Molecular Formula: C26H21NO5
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CMC2.24 is synthesized from curcumin, a natural polyphenolic compound found in turmeric. The modification involves structural changes that enhance its biological activity compared to its parent compound. CMC2.24 has been classified as a lead compound in the development of new therapeutic agents, particularly targeting pancreatic cancer and inflammatory diseases .

Synthesis Analysis

The synthesis of CMC2.24 involves several chemical modifications to the curcumin structure, specifically introducing carbonyl groups to enhance its reactivity and biological efficacy.

Synthesis Methodology

  1. Starting Material: Natural curcumin is used as the base compound.
  2. Chemical Modifications: The synthesis typically involves reactions such as:
    • Condensation Reactions: To introduce carbonyl groups.
    • Hydrogenation: This step can modify the saturation of the compound, producing derivatives with varying biological activities.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity (99.5% purity reported) before biological testing .
Molecular Structure Analysis

The molecular structure of CMC2.24 features a triketonic framework, which is crucial for its biological activity.

Structural Characteristics

  • Chemical Formula: The exact molecular formula has not been specified in available literature but involves multiple carbonyl groups.
  • Functional Groups: Presence of hydroxyl groups and carbonyls enhances solubility and reactivity.
  • Molecular Weight: The molecular weight is derived from its complex structure, which includes multiple functional groups that contribute to its pharmacological properties.

Structural Data

The three-dimensional conformation of CMC2.24 plays a significant role in its interaction with biological targets, particularly proteins involved in inflammatory pathways and cancer cell proliferation .

Chemical Reactions Analysis

CMC2.24 participates in various chemical reactions that contribute to its therapeutic effects.

Key Reactions

  1. Inhibition of Enzymatic Activity: CMC2.24 inhibits matrix metalloproteinases (MMPs), particularly MMP-9, which are involved in tissue remodeling and inflammation.
  2. Signal Transduction Pathways: It affects multiple signaling pathways, including:
    • Ras-RAF-MEK-ERK Pathway: CMC2.24 inhibits Ras activation, leading to decreased phosphorylation of downstream targets such as ERK and STAT3 .
  3. Apoptosis Induction: The compound induces intrinsic apoptosis in cancer cells by promoting mitochondrial dysfunction and cytochrome c release .
Mechanism of Action

The mechanism of action of CMC2.24 involves multiple pathways that contribute to its anti-inflammatory and anticancer effects.

Detailed Mechanism

  1. Inflammatory Response Modulation: CMC2.24 shifts macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, reducing inflammation markers such as IL-1β and IL-6 .
  2. Targeting Cancer Cells: In pancreatic cancer models, it selectively inhibits cancer cell proliferation while sparing normal cells, showcasing its potential for targeted therapy .
  3. Reactive Oxygen Species Regulation: CMC2.24 enhances mitochondrial reactive oxygen species levels, contributing to apoptosis in malignant cells .
Physical and Chemical Properties Analysis

CMC2.24 exhibits distinct physical and chemical properties that influence its application.

Applications

CMC2.24 has shown promise in various scientific applications:

  1. Cancer Therapy: Demonstrated efficacy against pancreatic cancer by inhibiting tumor growth in preclinical models .
  2. Anti-inflammatory Treatment: Effective in reducing inflammation markers in models of diabetes-associated periodontitis, indicating potential use in treating chronic inflammatory conditions .
  3. Cosmetic Applications: Its derivatives have been explored for use in cosmetics due to their anti-melanogenic properties .
Introduction to CMC2.24 as a Novel Chemically Modified Curcumin

Historical Development and Rationale for Structural Modification of Curcumin

Curcumin, the principal bioactive polyphenol derived from Curcuma longa (turmeric), has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial properties. However, its therapeutic utility is severely limited by inherent physicochemical shortcomings, including poor aqueous solubility, rapid metabolic degradation, and low systemic bioavailability [10]. These limitations precipitated the development of chemically modified curcumins (CMCs), designed to enhance pharmacologic activity while retaining core biological properties.

CMC2.24 (systematic name: 4-(phenylaminocarbonyl) curcumin) emerged as a "lead compound" from a library of synthesized analogs through the Pabon reaction scheme [10]. Its structural innovation centers on the introduction of a phenylaminocarbonyl moiety at the C-4 position of the heptadienone chain, converting the naturally occurring diketone into a triketonic system [7] [10]. This modification significantly enhances the molecule’s acidic character and metal ion-chelating capacity, particularly for zinc (Zn²⁺) and copper (Cu²⁺) ions critical for enzymatic activity in pathological processes [7] [10]. Unlike natural curcumin—a diketone—CMC2.24’s triketonic configuration creates a stronger cation-binding domain analogous to earlier metalloproteinase inhibitors like tetracyclines but with improved specificity and potency [10].

Table 1: Structural Evolution from Curcumin to CMC2.24

CompoundCore StructureKey ModificationBiological Consequence
CurcuminDiketonicNoneLow solubility; rapid metabolism; weak MMP inhibition
CMC2.5Diketonic4-Methoxycarbonyl groupModerate solubility; retained instability
CMC2.23TriketonicPhenylaminocarbonyl group; demethoxylated ringsEnhanced zinc affinity; improved cellular uptake
CMC2.24TriketonicPhenylaminocarbonyl group; methoxylated ringsSuperior Zn²⁺/Cu²⁺ chelation; sustained bioavailability

Classification Within Host Modulation Therapies (HMTs)

Host Modulation Therapy (HMT) represents a paradigm shift in managing chronic inflammatory diseases by targeting the host’s immune and proteolytic responses rather than solely eradicating pathogens. CMC2.24 is classified as a third-generation HMT agent due to its pleiotropic mechanisms targeting multiple pathways in inflammatory cascades [3] [7] [8].

Its primary actions include:

  • Matrix Metalloproteinase (MMP) Inhibition: CMC2.24 potently inhibits MMP-2, MMP-9, MMP-8, and MMP-13—enzymes responsible for collagen degradation in periodontal tissues, articular cartilage, and diabetic complications. The IC₅₀ values for gelatinases (MMP-2/9) range between 2–8 μM, significantly lower than natural curcumin (>30 μM) [7] [10].
  • Cytokine and Signaling Pathway Modulation: It suppresses pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and downregulates Toll-like receptor 2 (TLR-2) and p38 mitogen-activated protein kinase (MAPK) signaling, attenuating neutrophil and macrophage hyperactivation [1] [5].
  • Pro-Resolving Activity: In macrophage cultures, CMC2.24 promotes polarization from the pro-inflammatory M1 phenotype toward the reparative M2 phenotype, enhances resolvin D1 (RvD1) synthesis, and increases soluble receptor for advanced glycation end products (sRAGE), accelerating inflammation resolution [5] [8].
  • Oxidative Stress Mitigation: It inhibits oxidant (e.g., NaOCl)-mediated activation of pro-MMP-9 to its destructive 82 kDa form, demonstrating antioxidant properties independent of classical free-radical scavenging [4] [8].

Table 2: Molecular Targets of CMC2.24 in Host Modulation

Target CategorySpecific Molecules/PathwaysFunctional Outcome
Proteolytic EnzymesMMP-2, MMP-9, MMP-8, MMP-13Reduced connective tissue degradation
Pro-inflammatory CytokinesIL-1β, IL-6, TNF-αDecreased neutrophil infiltration; lower osteoclast activation
Cell Signaling MoleculesTLR-2; p38 MAPK; NF-κB/HIF-2α axisSuppressed innate immune response; inhibited chondrocyte apoptosis (OA)
Pro-resolving MediatorsRvD1; sRAGE; M2 macrophage polarizationEnhanced inflammation resolution; tissue repair

Comparative Analysis of CMC2.24 vs. First- and Second-Generation HMT Agents

The evolution of HMT agents spans three generations, with CMC2.24 representing a significant advancement over earlier compounds due to its multifactorial mechanisms and absence of antimicrobial activity:

  • First-Generation HMT: Sub-Antimicrobial Dose Doxycycline (SDD)SDD (e.g., Periostat®) is a formulation of the antibiotic doxycycline administered at doses (20–40 mg/day) too low to kill bacteria but sufficient to inhibit MMPs. While clinically effective in periodontitis, its antibiotic residue poses risks of microbial resistance and gastrointestinal disturbances. Its MMP inhibition is primarily attributed to zinc chelation and reduced cytokine expression but lacks robust pro-resolving or antioxidant effects [3] [7] [8].

  • Second-Generation HMT: Chemically Modified Tetracyclines (CMTs)CMTs like CMT-3 (6-demethyl-6-deoxy-4-dedimethylaminotetracycline) are non-antimicrobial analogs engineered to eliminate antibiotic activity while retaining MMP-inhibitory properties. Though effective in cancer and periodontitis models, CMT-3 causes dose-limiting photosensitivity and has not received regulatory approval for widespread use [7] [8].

  • Third-Generation HMT: CMC2.24CMC2.24 surpasses earlier HMTs in several domains:

  • Mechanistic Breadth: Unlike SDD or CMTs, CMC2.24 simultaneously inhibits MMPs, suppresses cytokines (IL-1β, TNF-α), promotes pro-resolving mediators (RvD1, sRAGE), and scavenges oxidants [4] [5] [8].
  • Efficacy in Disease Models: In beagle dogs with natural periodontitis, CMC2.24 reduced gingival inflammation, pocket depth, and alveolar bone loss by >50% compared to placebo after 3 months of oral administration. It also normalized diabetic osteoporosis and MMP-9 activation in rats without affecting hyperglycemia [1] [4] [8].
  • Safety Profile: Lacking antimicrobial activity, CMC2.24 does not drive antibiotic resistance. Its curcuminoid backbone is associated with fewer adverse effects (e.g., no photosensitivity) compared to tetracycline-based HMTs [7] [8].
  • Biochemical Sensitivity: CMC2.24 reduces activated MMP-9 in peripheral blood within 1 month in dogs—a biomarker response preceding clinical improvements—highlighting its utility for early intervention [2] [8].

Table 3: Comparative Analysis of HMT Generations

FeatureSDD (1st Gen)CMT-3 (2nd Gen)CMC2.24 (3rd Gen)
Antimicrobial ActivityResidual (low dose)NoneNone
Primary MechanismMMP inhibitionMMP inhibitionMMP inhibition; cytokine suppression; pro-resolving mediator upregulation
Key LimitationAntibiotic resistance riskPhotosensitivityNone reported in preclinical studies
Efficacy in Periodontitis ModelsReduced alveolar bone loss (~30–40%)Moderate bone loss reductionSuperior reduction in bone loss, pocket depth, gingival inflammation (~50–70%)
Pleiotropic ActionsLimitedModerate (anti-angiogenic)Extensive (antioxidant, immunomodulatory, pro-resolving)
Regulatory StatusFDA-approved (Periostat®)Phase II trials (cancer)Preclinical development

Properties

Product Name

CMC2.24

IUPAC Name

(E)-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-oxo-N-phenylpent-4-enamide

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C26H21NO5/c28-21-12-6-18(7-13-21)10-16-23(30)25(26(32)27-20-4-2-1-3-5-20)24(31)17-11-19-8-14-22(29)15-9-19/h1-17,25,28-29H,(H,27,32)/b16-10+,17-11+

InChI Key

ZPZMHBPRQOJARQ-OTYYAQKOSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C(C(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(C(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.